![molecular formula C27H29N5O2 B2359443 N-[2-(1H-吲哚-3-基)乙基]-1-[6-(2-甲氧基苯基)哒嗪-3-基]哌啶-3-甲酰胺 CAS No. 1203289-41-1](/img/structure/B2359443.png)

N-[2-(1H-吲哚-3-基)乙基]-1-[6-(2-甲氧基苯基)哒嗪-3-基]哌啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

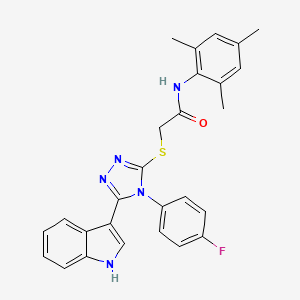

The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole is a common structure in many natural products and pharmaceuticals . The compound also contains a piperidine ring, which is a common structure in many pharmaceuticals and is known to influence biological activity. The presence of the carboxamide group suggests that the compound might have amide bond, which is a key functional group in proteins.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the indole group could be introduced using a Fischer indole synthesis or a Bartoli indole synthesis . The piperidine ring could be formed using a reductive amination or a cyclization reaction. The carboxamide group could be introduced using a reaction with a carboxylic acid and an amine in the presence of a dehydrating agent .Molecular Structure Analysis

The molecular structure of the compound would be quite complex due to the presence of several different functional groups. The indole group is aromatic and planar, while the piperidine ring is non-aromatic and can adopt a chair conformation. The carboxamide group can participate in hydrogen bonding, which could influence the overall shape of the molecule .Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions. The indole group could undergo electrophilic substitution at the benzene ring. The piperidine ring could be modified through reactions at the nitrogen atom. The carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .科学研究应用

镇痛活性与结构修饰

- N-[2-(1H-吲哚-3-基)乙基]-1-[6-(2-甲氧基苯基)哒嗪-3-基]哌啶-3-甲酰胺与一类用于镇痛活性研究的化合物密切相关。例如,已经合成出诸如 N-(4-甲氧基苯基)-1,3,4,9-四氢-2H-吡啶并[3,4-b]吲哚-2-甲酰胺的化合物,与它们在减轻慢性疼痛方面的先导化合物相比,它们表现出改善的药理和耐受性 (聂存彬 等人,2020 年)。

大麻素受体调节

- 类似的化合物,如 5-氯-3-乙基-N-(4-(哌啶-1-基)苯乙基)-1H-吲哚-2-甲酰胺,因其在 1 型大麻素受体 (CB1) 的变构调节中的作用而受到研究。这些化合物揭示了变构调节的关键结构要求,影响了结合亲和力和协同作用 (Leepakshi Khurana 等人,2014 年)。

用于 PET 成像的放射性示踪剂开发

- 诸如 N-(哌啶-1-基)-5-(4-甲氧基苯基)-1-(2-氯苯基)-4-[18F]氟-1H-吡唑-3-甲酰胺的化合物已被合成,作为使用正电子发射断层扫描 (PET) 研究 CB1 大麻素受体的潜在放射性示踪剂 (R. Katoch-Rouse 等人,2003 年)。

甘氨酸转运蛋白抑制

- 3-氯-N-{(S)-[3-(1-乙基-1H-吡唑-4-基)苯基][(2S)-哌啶-2-基]甲基}-4-(三氟甲基)吡啶-2-甲酰胺等相关化合物已被确定为有效的口服甘氨酸转运蛋白 1 (GlyT1) 抑制剂,可用于中枢神经系统疾病 (Shuji Yamamoto 等人,2016 年)。

抗惊厥特性

- 已经探索了类似抗惊厥化合物的结构和电子性质,例如 1-[6-(4-氯-2-甲基苯基)哒嗪-3-基]哌啶-4-醇,表明在癫痫治疗中具有潜在应用 (Guy Georges 等人,1989 年)。

作用机制

Target of Action

It is synthesized from tryptamine and naproxen , which have known targets. Tryptamine is a precursor to serotonin , a neurotransmitter that plays a crucial role in mood regulation and other neurological processes. Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .

Mode of Action

The mode of action of this compound is likely a combination of the actions of its precursors. Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine, being a precursor to serotonin, may influence serotonin levels and thus impact various neurological processes .

Biochemical Pathways

The biochemical pathways affected by this compound would likely involve the pathways of its precursors. Naproxen affects the arachidonic acid pathway, inhibiting the synthesis of prostaglandins and thromboxanes . Tryptamine, as a precursor to serotonin, would be involved in the serotonin pathway .

Pharmacokinetics

The pharmacokinetics of its precursors, tryptamine and naproxen, are well-studied .

Result of Action

The molecular and cellular effects of this compound’s action would likely be a combination of the effects of its precursors. Naproxen’s anti-inflammatory effects could result in reduced inflammation and pain, while tryptamine’s influence on serotonin levels could impact mood and other neurological processes .

未来方向

属性

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O2/c1-34-25-11-5-3-9-22(25)24-12-13-26(31-30-24)32-16-6-7-20(18-32)27(33)28-15-14-19-17-29-23-10-4-2-8-21(19)23/h2-5,8-13,17,20,29H,6-7,14-16,18H2,1H3,(H,28,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCVBYPOULAEGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CNC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide](/img/structure/B2359364.png)

![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2359365.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2359366.png)

![N-(5-chloro-2-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2359367.png)

![2-[(4-{[(4-fluoroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2359369.png)

![N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2359370.png)

![2-[(2,4-difluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2359371.png)

![1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine](/img/structure/B2359372.png)

![8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2359375.png)

![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine](/img/structure/B2359383.png)